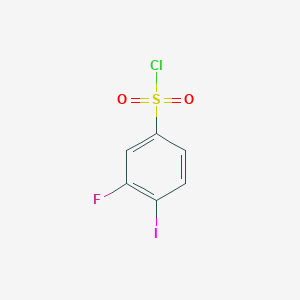

3-Fluoro-4-iodobenzenesulfonyl chloride

Description

Structure

3D Structure

Properties

CAS No. |

874839-62-0 |

|---|---|

Molecular Formula |

C6H3ClFIO2S |

Molecular Weight |

320.51 g/mol |

IUPAC Name |

3-fluoro-4-iodobenzenesulfonyl chloride |

InChI |

InChI=1S/C6H3ClFIO2S/c7-12(10,11)4-1-2-6(9)5(8)3-4/h1-3H |

InChI Key |

ARUBNSUFXYLORQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)Cl)F)I |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Fluoro 4 Iodobenzenesulfonyl Chloride

Classical and Modern Approaches to Arylsulfonyl Chloride Synthesis

The preparation of arylsulfonyl chlorides is a fundamental transformation in organic chemistry. These methods can be broadly categorized into the direct chlorosulfonylation of aromatic compounds and the conversion of other sulfur-containing functional groups.

Chlorosulfonylation of Substituted Aromatic Hydrocarbons and Their Derivatives

Direct chlorosulfonylation involves the reaction of an aromatic compound with chlorosulfonic acid. This electrophilic aromatic substitution reaction is a common method for introducing a sulfonyl chloride group. For the synthesis of 3-fluoro-4-iodobenzenesulfonyl chloride, a potential precursor would be 1-fluoro-2-iodobenzene. The reaction would proceed as follows:

| Reactant | Reagent | Product |

|---|---|---|

| 1-Fluoro-2-iodobenzene | Chlorosulfonic acid (ClSO₃H) | This compound |

The regioselectivity of this reaction is dictated by the directing effects of the existing substituents. The fluorine atom is an ortho-, para-director, while the iodine atom is also an ortho-, para-director. However, the steric hindrance from the bulky iodine atom might favor the substitution at the position para to the fluorine and meta to the iodine, yielding the desired product.

Transformations from Thiophenols and Sulfonic Acids

Alternatively, arylsulfonyl chlorides can be synthesized from thiophenols or sulfonic acids.

From Thiophenols: The synthesis from a thiophenol precursor, such as 3-fluoro-4-iodothiophenol, would involve an oxidation reaction in the presence of a chlorinating agent.

| Precursor | Reagents | Product |

|---|---|---|

| 3-Fluoro-4-iodothiophenol | Chlorine (Cl₂), Water (H₂O) | This compound |

From Sulfonic Acids: If 3-fluoro-4-iodobenzenesulfonic acid is available, it can be converted to the corresponding sulfonyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

| Precursor | Reagent | Product |

|---|---|---|

| 3-Fluoro-4-iodobenzenesulfonic acid | Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅) | This compound |

Regioselective Introduction of Fluorine and Iodine Atoms

The precise placement of fluorine and iodine atoms on the benzene (B151609) ring is crucial for the synthesis of the target molecule. This can be achieved through pre-functionalization strategies or directed halogenation.

Pre-functionalization Strategies for Fluorine Incorporation

Incorporating the fluorine atom at the desired position is often achieved by starting with a pre-fluorinated precursor. For instance, the synthesis can commence with 3-fluoroaniline, which then undergoes further transformations to introduce the iodine and sulfonyl chloride groups.

Directed Iodination Techniques on Benzenesulfonyl Chloride Precursors

Another approach involves the regioselective iodination of a benzenesulfonyl chloride precursor, such as 3-fluorobenzenesulfonyl chloride. The directing effect of the sulfonyl chloride group (meta-directing) and the fluorine atom (ortho-, para-directing) would influence the position of iodination. Reagents such as N-iodosuccinimide (NIS) in the presence of a catalyst can be employed for this purpose.

| Precursor | Iodinating Agent | Catalyst (example) | Product |

|---|---|---|---|

| 3-Fluorobenzenesulfonyl chloride | N-Iodosuccinimide (NIS) | Trifluoroacetic acid | This compound |

Synthesis via Diazotization and Sandmeyer-Type Reactions

A powerful and widely used method for the synthesis of arylsulfonyl chlorides from anilines is the Sandmeyer-type reaction. This pathway involves the diazotization of an appropriate aniline (B41778) precursor, followed by a reaction with sulfur dioxide in the presence of a copper catalyst. For the synthesis of this compound, the starting material would be 3-fluoro-4-iodoaniline.

Diazotization: 3-Fluoro-4-iodoaniline is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures to form the corresponding diazonium salt.

Sandmeyer-Type Reaction: The diazonium salt is then reacted with sulfur dioxide in the presence of a copper(I) chloride catalyst to yield the final product, this compound.

| Starting Material | Step 1 Reagents | Intermediate | Step 2 Reagents | Final Product |

|---|---|---|---|---|

| 3-Fluoro-4-iodoaniline | NaNO₂, HCl | 3-Fluoro-4-iodobenzenediazonium chloride | SO₂, CuCl | This compound |

This method offers excellent regiocontrol as the position of the sulfonyl chloride group is determined by the initial position of the amino group on the aniline precursor.

Optimization of Reaction Conditions and Reagent Selection

The successful synthesis of this compound hinges on the precise control of several key reaction parameters. The most common synthetic route proceeds via the diazotization of 3-fluoro-4-iodoaniline, followed by a Sandmeyer-type reaction with a sulfur dioxide source in the presence of a copper catalyst. Research in this area has focused on optimizing each step to maximize yield and purity while ensuring operational safety.

A foundational step in this synthesis is the formation of a diazonium salt from 3-fluoro-4-iodoaniline. This is typically achieved by treating the aniline with a diazotizing agent, such as sodium nitrite, in the presence of a strong acid like hydrochloric acid. The temperature of this reaction is critical and must be maintained at low temperatures, typically between 0 and 5 °C, to prevent the premature decomposition of the unstable diazonium salt.

Following diazotization, the resulting diazonium salt is introduced to a solution containing a source of sulfur dioxide and a copper catalyst. The choice of catalyst and sulfur dioxide source has been a subject of investigation to improve the efficiency and safety of the reaction.

Catalyst Selection:

Sulfur Dioxide Source:

Gaseous sulfur dioxide is the traditional reagent for this reaction. However, due to its toxicity and difficult handling, alternative, more convenient, and safer sources have been developed. One such alternative is 1,4-diazabicyclo[2.2.2]octane-bis(sulfur dioxide) adduct (DABSO). DABSO is a stable, solid reagent that releases sulfur dioxide upon gentle heating, allowing for a more controlled and safer introduction of SO₂ into the reaction mixture. Recent advancements have demonstrated the efficacy of DABSO in Sandmeyer-type chlorosulfonylation reactions, offering a practical alternative to gaseous SO₂. acs.org

Solvent and Temperature Effects:

The choice of solvent and the reaction temperature for the chlorosulfonylation step are also crucial for optimal results. Acetic acid is a commonly used solvent for this reaction, as it can effectively dissolve the sulfur dioxide and the diazonium salt. The reaction is typically carried out at or slightly above room temperature. For electron-rich anilines, the reaction may proceed efficiently at room temperature, while electron-deficient anilines may require heating to temperatures around 75 °C to ensure complete conversion. acs.org

The following tables summarize the impact of various reaction parameters on the synthesis of aryl sulfonyl chlorides, providing a general framework for the optimization of the synthesis of this compound.

Table 1: Effect of Catalyst on Aryl Sulfonyl Chloride Synthesis

| Entry | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | CuCl | 10 | Acetic Acid/HCl | 25 | Good to Excellent |

| 2 | CuCl₂ | 10 | Acetic Acid/HCl | 25 | Good |

| 3 | Cu(I)/Cu(II) mix | 5/5 | Acetic Acid/HCl | 25 | Potentially Improved |

This table presents generalized data based on typical Sandmeyer reactions for sulfonyl chloride synthesis. Specific yields for this compound would require experimental validation.

Table 2: Comparison of SO₂ Sources

| Entry | SO₂ Source | Form | Handling | Reaction Conditions | Typical Outcome |

|---|---|---|---|---|---|

| 1 | Sulfur Dioxide (SO₂) | Gas | Toxic, requires specialized equipment | Bubbled into reaction mixture | Effective, but hazardous |

This table provides a qualitative comparison of common sulfur dioxide sources.

Table 3: Influence of Reaction Temperature on Substrate Conversion

| Entry | Substrate Type | Temperature (°C) | Conversion |

|---|---|---|---|

| 1 | Electron-neutral aniline | 25 (Room Temp) | High |

| 2 | Electron-donating aniline | 25 (Room Temp) | Incomplete |

This table illustrates the general trend of temperature effects on the conversion of different substituted anilines in Sandmeyer chlorosulfonylation reactions. acs.org

Mechanistic Investigations of Reactivity Profiles for 3 Fluoro 4 Iodobenzenesulfonyl Chloride

Electrophilic Characteristics of the Sulfonyl Chloride Functional Group

The sulfur atom in the sulfonyl chloride group (-SO₂Cl) is highly electrophilic. This is due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom, which create a significant partial positive charge on the sulfur atom. This electrophilicity is the driving force for its reactions with nucleophiles.

Nucleophilic Substitution Reactions with Amine Nucleophiles: Formation of Sulfonamides

3-Fluoro-4-iodobenzenesulfonyl chloride readily reacts with primary and secondary amines to form the corresponding sulfonamides. This reaction, a classic example of nucleophilic acyl substitution, proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. The general mechanism involves the formation of a tetrahedral intermediate, followed by the elimination of a chloride ion. A base, such as pyridine (B92270) or triethylamine, is typically added to neutralize the hydrogen chloride byproduct. researchgate.netbldpharm.com

The reaction rate is influenced by the nucleophilicity of the amine and the steric hindrance around the nitrogen atom. Electron-donating groups on the amine increase its nucleophilicity and accelerate the reaction, while bulky substituents can hinder the approach of the nucleophile to the sulfur center.

Table 1: Representative Nucleophilic Substitution Reactions with Amines

| Amine Nucleophile | Product | General Reaction Conditions |

|---|---|---|

| Aniline (B41778) | N-phenyl-3-fluoro-4-iodobenzenesulfonamide | Pyridine, 0 °C to rt |

| Diethylamine | N,N-diethyl-3-fluoro-4-iodobenzenesulfonamide | Triethylamine, CH₂Cl₂, 0 °C |

This table presents illustrative examples based on general sulfonamide synthesis protocols. researchgate.netbldpharm.com

Reactivity with Oxygen Nucleophiles: Synthesis of Sulfonate Esters

In a similar fashion, this compound reacts with oxygen nucleophiles, such as alcohols and phenols, to yield sulfonate esters. The reaction is typically carried out in the presence of a base to deprotonate the hydroxyl group, thereby increasing its nucleophilicity. researchgate.netlibretexts.org

The reactivity of the oxygen nucleophile is dependent on its electronic and steric properties. Phenols, being more acidic than alcohols, are readily converted to their corresponding sulfonates. Electron-withdrawing groups on the phenol (B47542) can increase its acidity but decrease the nucleophilicity of the phenoxide ion.

Table 2: Representative Nucleophilic Substitution Reactions with Oxygen Nucleophiles

| Oxygen Nucleophile | Product | General Reaction Conditions |

|---|---|---|

| Phenol | Phenyl 3-fluoro-4-iodobenzenesulfonate | Pyridine, CH₂Cl₂, rt |

| Ethanol | Ethyl 3-fluoro-4-iodobenzenesulfonate | Triethylamine, 0 °C |

This table presents illustrative examples based on general sulfonate ester synthesis protocols. researchgate.netlibretexts.org

Influence of Fluorine and Iodine Substituents on Aromatic Ring Reactivity

The presence of both fluorine and iodine atoms on the benzene (B151609) ring significantly influences its reactivity in electrophilic aromatic substitution reactions through a combination of inductive and resonance effects.

Role of Iodine in Directing Ortho/Para Selectivity and Activation

Iodine, like other halogens, is also an ortho, para-directing deactivator. rsc.orgresearchgate.net Its electronegativity is lower than that of fluorine, resulting in a weaker inductive electron-withdrawing effect. Similar to fluorine, iodine has lone pairs of electrons that can participate in resonance, directing incoming electrophiles to the ortho and para positions. rsc.org Due to its larger size, the orbital overlap between iodine's 5p orbitals and the carbon's 2p orbitals of the benzene ring is less effective compared to the 2p-2p overlap with fluorine, leading to a weaker resonance effect. researchgate.net

In this compound, the directing effects of both halogens are synergistic. The fluorine atom at position 3 and the iodine atom at position 4 both direct incoming electrophiles to the positions ortho and para to themselves. The sulfonyl chloride group is a strong deactivating and meta-directing group. Therefore, the positions for electrophilic attack are determined by a combination of these directing effects, with the positions activated by the halogens and not strongly deactivated by the sulfonyl chloride group being the most likely sites of substitution.

Transition Metal-Catalyzed Transformations

The carbon-iodine bond in this compound is a versatile handle for transition metal-catalyzed cross-coupling reactions. The C-I bond is weaker than C-Br and C-Cl bonds, making it more reactive towards oxidative addition to low-valent transition metal complexes, such as those of palladium. researchgate.net This allows for selective functionalization at the 4-position of the benzene ring.

Common transition metal-catalyzed reactions that could be applied to this molecule include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. google.com

Sonogashira Coupling: Palladium- and copper-catalyzed reaction with terminal alkynes to synthesize aryl alkynes.

Heck Reaction: Palladium-catalyzed reaction with alkenes to form substituted alkenes.

The sulfonyl chloride group is generally stable under the conditions of many palladium-catalyzed cross-coupling reactions, allowing for the selective transformation of the C-I bond. The fluorine atom is typically unreactive in these catalytic cycles. This chemoselectivity makes this compound a potentially valuable building block for the synthesis of complex, polysubstituted aromatic compounds.

Table 3: Potential Transition Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Potential Product |

|---|---|---|

| Suzuki-Miyaura Coupling | Phenylboronic acid | 3-Fluoro-4-phenylbenzenesulfonyl chloride |

| Sonogashira Coupling | Phenylacetylene | 3-Fluoro-4-(phenylethynyl)benzenesulfonyl chloride |

This table illustrates potential applications of this compound in common cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions of the Aryl Iodide Moiety

Palladium catalysis offers a versatile platform for the functionalization of this compound. The chemoselectivity of these reactions is dictated by the specific coupling partners and reaction conditions, which can favor either the transformation of the aryl iodide or the sulfonyl chloride group.

The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation, typically involving the reaction of an organoboron species with an organic halide. In the context of molecules bearing multiple reactive sites, such as this compound, the reaction's selectivity is of paramount mechanistic importance.

The general reactivity order for palladium-catalyzed cross-coupling reactions of aryl halides and pseudo-halides is well-established: I > Br > OTf >> Cl > F. researchgate.net For substrates containing both an aryl iodide and a sulfonyl chloride, the carbon-iodine bond is significantly more susceptible to oxidative addition to a Palladium(0) catalyst than the carbon-sulfur or sulfur-chlorine bonds under typical Suzuki-Miyaura conditions. researchgate.net This inherent reactivity difference dictates that the Suzuki-Miyaura coupling of this compound with boronic acids will selectively proceed at the C–I bond, leaving the sulfonyl chloride moiety intact for potential subsequent transformations. rsc.orgresearchgate.net

The catalytic cycle begins with the oxidative addition of the aryl iodide to a Pd(0) complex, forming a Pd(II) intermediate. This is followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. libretexts.orgyonedalabs.com This selective transformation allows for the synthesis of 3-fluoro-4-arylbenzenesulfonyl chlorides, which are valuable intermediates in medicinal chemistry and materials science.

Direct C–H activation and arylation represent an atom-economical alternative to traditional cross-coupling reactions. doi.orgnih.gov In this context, benzenesulfonyl chlorides have been identified as effective arylating agents for electron-rich heteroarenes via a desulfitative C-H activation pathway. scispace.com This process involves the cleavage of the C–S bond of the sulfonyl chloride rather than the C–I bond.

Studies on the direct arylation of heterocycles like selenophene (B38918) with halo-substituted benzenesulfonyl chlorides have demonstrated that the reaction proceeds without cleavage of the carbon-halogen (C-Br or C-I) bonds. researchgate.netscispace.com This indicates a shift in reactivity away from the aryl halide moiety, which is typically more reactive in cross-coupling, toward the sulfonyl chloride group under these specific direct arylation conditions. The reaction is believed to proceed through a Pd(II)/Pd(IV) catalytic cycle or via a concerted metalation-deprotonation mechanism, where the sulfonyl chloride group acts as the reactive handle for the arylation.

The direct arylation of five-membered heteroaromatics often poses challenges regarding regioselectivity. However, investigations into the palladium-catalyzed direct arylation of selenophene using benzenesulfonyl chlorides as the aryl source have revealed remarkable and unprecedented regioselectivity. The reaction exclusively yields the β-arylated (C3-arylated) selenophene derivatives. scispace.com

This outcome is in contrast to many direct arylation methods using aryl halides, which typically favor arylation at the C2 or C5 positions of selenophene. The use of sulfonyl chlorides as the coupling partner completely reverses this selectivity. Research using various substituted benzenesulfonyl chlorides has consistently shown that arylation occurs specifically at the β-position of the selenophene ring. scispace.com Even when the C2-position of the selenophene is substituted, arylation proceeds at the C4-position, further confirming the strong directing effect towards β-functionalization. scispace.com

Table 1: Regioselective β-Arylation of Selenophene with Substituted Benzenesulfonyl Chlorides

| Entry | Aryl Sulfonyl Chloride | Product | Yield (%) |

| 1 | 4-Methoxybenzenesulfonyl chloride | 3-(4-Methoxyphenyl)selenophene | 85 |

| 2 | 4-(Trifluoromethyl)benzenesulfonyl chloride | 3-(4-(Trifluoromethyl)phenyl)selenophene | 78 |

| 3 | 2-Bromobenzenesulfonyl chloride | 3-(2-Bromophenyl)selenophene | 83 |

| 4 | 4-Iodobenzenesulfonyl chloride | 3-(4-Iodophenyl)selenophene | 33 |

Data derived from studies on analogous compounds. scispace.com

The reaction involving 4-iodobenzenesulfonyl chloride is particularly noteworthy as it demonstrates that even with a highly reactive C-I bond present, the desulfonylative pathway is preferred, albeit with a lower yield, and the C-I bond remains intact. scispace.com This highlights the nuanced control that reaction conditions exert over chemoselectivity.

Desulfitative coupling reactions utilize sulfonyl chlorides as aryl sources through the extrusion of sulfur dioxide (SO₂). This approach has been successfully applied to the arylation of various substrates, including heteroarenes and enones. rsc.orgscispace.com

Mechanistically, these reactions differ significantly from couplings that activate the C-I bond. In the palladium-catalyzed desulfitative coupling of halo-substituted benzenesulfonyl chlorides with substrates like enones or selenophenes, the reaction is initiated by the activation of the sulfonyl chloride, leading to cleavage of the C–S bond and release of SO₂. rsc.orgscispace.com Crucially, research has confirmed that C–Br and C–I bonds on the benzenesulfonyl chloride ring are not cleaved during this process. rsc.orgscispace.com This orthogonal reactivity allows for the selective functionalization of the sulfonyl chloride group in this compound, preserving the aryl iodide for subsequent cross-coupling reactions. This provides a strategic advantage in multi-step synthetic sequences.

C–H Activation and Direct Arylation with (Hetero)arenes

Copper-Catalyzed Processes

Copper-catalyzed reactions, particularly the Ullmann condensation, provide a classical yet effective method for forming carbon-heteroatom bonds (C–O, C–N, C–S). wikipedia.orgmdpi.comorganic-chemistry.org These reactions are especially effective for aryl halides activated by electron-withdrawing groups. The reactivity of aryl halides in Ullmann-type couplings generally follows the order I > Br > Cl. mdpi.com

Given this reactivity trend, this compound is an excellent substrate for copper-catalyzed processes at the aryl iodide position. The C–I bond is readily activated by copper catalysts, often generated in situ from copper salts like CuI. rsc.org This enables the coupling of the 3-fluoro-4-(chlorosulfonyl)phenyl moiety with a variety of nucleophiles, including alcohols, amines, and thiols, to form the corresponding ethers, amines, and thioethers. The sulfonyl chloride group is typically stable under these conditions, allowing for its preservation for further synthetic manipulations.

Radical Reactions and Mechanistic Insights

Both aryl iodides and sulfonyl chlorides can serve as precursors to radical species under appropriate conditions, opening up alternative mechanistic pathways for functionalization.

The carbon-iodine bond is relatively weak and can undergo homolytic cleavage upon exposure to UV light or through single-electron transfer (SET) from a photoredox catalyst to generate an aryl radical. Similarly, sulfonyl chlorides can be reduced by a photocatalyst to form a radical anion, which then fragments to release a chloride anion and a sulfonyl radical. nih.gov

For this compound, the reaction pathway under radical conditions would depend on the specific reagents and initiation method. Photoredox catalysis, in particular, offers a means to selectively generate either the aryl radical from the C-I bond or the sulfonyl radical from the SO₂Cl group. nih.govnih.govrsc.org The choice of photocatalyst and additives can tune the redox potential of the system to favor one pathway over the other, enabling controlled radical-based transformations such as radical-radical cross-coupling or addition reactions to alkenes. nih.govrsc.org

Chemo- and Regioselectivity in Multi-functionalized Substrates

The concept of chemoselectivity is paramount when a molecule possesses multiple distinct functional groups, each capable of reacting with this compound. Generally, the reactivity of nucleophiles towards sulfonyl chlorides follows the order of amines > phenols > alcohols. This hierarchy is dictated by the relative nucleophilicity and basicity of the functional groups.

In a molecule containing both an amino and a hydroxyl group, the more nucleophilic amine will preferentially attack the electrophilic sulfur atom of the sulfonyl chloride. This selectivity is pronounced, and under standard reaction conditions, the formation of a sulfonamide is overwhelmingly favored over a sulfonate ester.

Regioselectivity, on the other hand, becomes a key consideration when a substrate has multiple functional groups of the same type. For instance, in a molecule with two different amino groups (e.g., a primary and a secondary amine), the reaction with this compound will be influenced by steric hindrance. The less sterically encumbered amine will typically react at a faster rate.

Similarly, for substrates with multiple hydroxyl groups, such as diols or polyols, the primary hydroxyl group is generally more reactive than a secondary or tertiary hydroxyl group due to lesser steric hindrance.

The reaction conditions, including the choice of solvent and base, can also play a crucial role in modulating both chemo- and regioselectivity. The use of a bulky base, for example, can enhance selectivity for a less sterically hindered nucleophilic center.

To illustrate these principles, consider the hypothetical reactions of this compound with various multi-functionalized substrates, as detailed in the following tables.

Table 1: Chemoselectivity in the Reaction of this compound with Aminophenols

| Substrate | Major Product | Minor Product | Rationale for Selectivity |

| 4-Aminophenol | N-(4-hydroxyphenyl)-3-fluoro-4-iodobenzenesulfonamide | 4-aminophenyl 3-fluoro-4-iodobenzenesulfonate | The amino group is a significantly stronger nucleophile than the hydroxyl group, leading to preferential sulfonamide formation. |

| 3-Amino-2-hydroxy-pyridine | N-(2-hydroxy-3-pyridinyl)-3-fluoro-4-iodobenzenesulfonamide | 3-amino-2-pyridinyl 3-fluoro-4-iodobenzenesulfonate | The exocyclic amino group is more nucleophilic and less sterically hindered than the hydroxyl group. |

Table 2: Regioselectivity in the Reaction of this compound with Diamines

| Substrate | Major Product | Minor Product | Rationale for Selectivity |

| N-Methylethane-1,2-diamine | 3-Fluoro-N-(2-(methylamino)ethyl)-4-iodobenzenesulfonamide | 3-Fluoro-N-(2-aminoethyl)-N-methyl-4-iodobenzenesulfonamide | The primary amine is less sterically hindered than the secondary amine, allowing for a faster reaction. |

| Propane-1,3-diamine | N-(3-aminopropyl)-3-fluoro-4-iodobenzenesulfonamide | N,N'-(propane-1,3-diyl)bis(3-fluoro-4-iodobenzenesulfonamide) | Monosulfonylation is favored under controlled stoichiometry due to the statistical advantage and potential for deactivation of the second amino group after the first sulfonylation. |

Table 3: Regioselectivity in the Reaction of this compound with Diols

| Substrate | Major Product | Minor Product | Rationale for Selectivity |

| Propane-1,2-diol | 2-hydroxypropyl 3-fluoro-4-iodobenzenesulfonate | 1-hydroxypropan-2-yl 3-fluoro-4-iodobenzenesulfonate | The primary hydroxyl group is more accessible and therefore more reactive than the secondary hydroxyl group. |

| Butane-1,4-diol | 4-hydroxybutyl 3-fluoro-4-iodobenzenesulfonate | Butane-1,4-diyl bis(3-fluoro-4-iodobenzenesulfonate) | Monosulfonylation of one of the equivalent primary hydroxyl groups is the initial product. Disubstitution can occur with excess reagent. |

It is important to note that while these tables provide a predictive framework based on established chemical principles, the actual outcomes of these reactions would need to be confirmed through empirical studies. Detailed mechanistic investigations, including kinetic analysis and computational modeling, would provide a more comprehensive understanding of the reactivity profiles of this compound.

Strategic Derivatization and Functional Group Interconversions

Conversion of 3-Fluoro-4-iodobenzenesulfonyl Chloride to Related Sulfonyl Derivatives

The sulfonyl chloride group is the most reactive site for nucleophilic attack, providing a straightforward entry into a variety of other sulfonyl-containing compounds.

The conversion of sulfonyl chlorides to sulfonyl fluorides is a common transformation. Arylsulfonyl fluorides have gained prominence as covalent inhibitors in drug discovery and as probes for chemical biology. The synthesis of 3-fluoro-4-iodobenzenesulfonyl fluoride (B91410) from its corresponding chloride can be achieved through nucleophilic substitution using a fluoride source. A well-established method involves the reaction of the sulfonyl chloride with potassium fluoride (KF) in the presence of a phase-transfer catalyst, such as 18-crown-6 (B118740) ether, in an aprotic solvent like acetonitrile. mdpi.com This method facilitates the fluorine substitution with excellent outcomes. mdpi.com Another effective reagent for this conversion is potassium hydrogen fluoride (KHF₂). organic-chemistry.org

These reactions proceed via a halide exchange mechanism where the fluoride ion displaces the chloride ion at the sulfur center. The resulting 3-fluoro-4-iodobenzenesulfonyl fluoride retains the other two functional groups, making it available for subsequent modifications.

Table 1: Synthetic Routes for Aryl Sulfonyl Fluorides from Sulfonyl Chlorides

| Reagent | Catalyst/Conditions | Solvent | Outcome |

|---|---|---|---|

| Potassium Fluoride (KF) | 18-crown-6 ether, Room Temperature | Acetonitrile | High yield fluorine substitution mdpi.com |

Sulfonyl hydrazides are important intermediates in organic synthesis, notably used in the synthesis of heterocycles and as reagents in coupling reactions. The preparation of 3-fluoro-4-iodobenzenesulfonyl hydrazide is typically accomplished by reacting this compound with hydrazine (B178648) (N₂H₄), often in its hydrate (B1144303) form. google.comresearchgate.net The reaction involves the nucleophilic attack of the hydrazine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the sulfonyl hydrazide. researchgate.net The reaction is generally carried out in a suitable solvent at controlled temperatures to prevent side reactions. google.com The resulting hydrazide is a stable, crystalline solid. google.com

Table 2: General Conditions for Sulfonyl Hydrazide Synthesis

| Reagent | Conditions | Product |

|---|

Exploitation of the Iodine Atom for Diverse Chemical Transformations

The carbon-iodine bond on the aromatic ring serves as a versatile handle for introducing a wide array of substituents through various synthetic methodologies.

While the iodine atom is not a typical leaving group in traditional nucleophilic aromatic substitution (SₙAr) reactions unless the aromatic ring is highly activated by potent electron-withdrawing groups, its replacement can be achieved under specific, often metal-catalyzed, conditions. For a molecule like this compound, the sulfonyl chloride group provides significant electron-withdrawing character, which can facilitate nucleophilic attack at the iodine-bearing carbon. Reactions with various nucleophiles such as alkoxides, thiolates, or amines, often catalyzed by copper salts (Ullmann condensation), can lead to the substitution of the iodine atom.

The aryl-iodine bond is an excellent precursor for the formation of organometallic reagents, which are central to many carbon-carbon and carbon-heteroatom bond-forming reactions. youtube.comyoutube.com

Grignard Reagents : Reaction of 3-fluoro-4-(chlorosulfonyl)phenyl iodide with magnesium metal in an ether solvent (like diethyl ether or tetrahydrofuran) would generate the corresponding Grignard reagent, 3-fluoro-4-(chlorosulfonyl)phenylmagnesium iodide. This powerful nucleophile can then react with a variety of electrophiles. youtube.com

Organolithium Reagents : Transmetalation with an organolithium reagent, such as n-butyllithium, at low temperatures can convert the aryl iodide into a highly reactive aryllithium species. youtube.com

These organometallic intermediates are pivotal for participating in a multitude of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse functionalities at the C4 position.

Table 3: Key Cross-Coupling Reactions Utilizing the Aryl-Iodine Bond

| Reaction Name | Coupling Partner | Catalyst | Bond Formed |

|---|---|---|---|

| Suzuki Coupling | Boronic acid/ester | Palladium complex | C-C |

| Heck Coupling | Alkene | Palladium complex | C-C |

| Sonogashira Coupling | Terminal alkyne | Palladium/Copper complex | C-C |

| Buchwald-Hartwig Amination | Amine | Palladium complex | C-N |

| Stille Coupling | Organostannane | Palladium complex | C-C |

Selective Functionalization of the Fluorine Atom

The selective functionalization of the fluorine atom on the this compound molecule is challenging. The carbon-fluorine bond on an aromatic ring is exceptionally strong and generally unreactive towards nucleophilic substitution. For a nucleophilic attack to occur at the fluorine-bearing carbon, the ring must be extremely electron-deficient, and even then, harsh reaction conditions are typically required.

In this specific compound, the sulfonyl chloride and iodine moieties are significantly more reactive targets. The sulfonyl chloride readily reacts with nucleophiles, and the iodine atom is primed for organometallic chemistry and cross-coupling reactions. Therefore, selective functionalization of the fluorine atom without affecting the other two groups is synthetically difficult and not a commonly reported transformation for this type of substrate. Research in this area is limited, as synthetic strategies almost invariably focus on the more labile sulfonyl chloride and iodo groups.

Formation of Cyclic and Polycyclic Structures Incorporating the Sulfonyl Moiety

The strategic placement of functional groups on the this compound scaffold allows for its use as a key building block in the synthesis of complex cyclic and polycyclic structures. The presence of the iodine atom is particularly advantageous, enabling a variety of intramolecular carbon-carbon and carbon-heteroatom bond-forming reactions, most notably those catalyzed by transition metals like palladium. These cyclization strategies are pivotal in constructing novel heterocyclic systems with potential applications in medicinal chemistry and materials science.

One of the most powerful methods for forming cyclic structures from derivatives of this compound is the intramolecular Heck reaction. This palladium-catalyzed reaction involves the coupling of the aryl iodide with an alkene moiety tethered to the sulfonamide nitrogen. To achieve this, this compound is first reacted with an amine containing a terminal double bond, such as allylamine (B125299) or pent-4-en-1-amine, to form the corresponding N-alkenylsulfonamide precursor.

Subsequent treatment of this precursor with a palladium catalyst, a suitable ligand, and a base initiates an intramolecular cyclization cascade. The reaction typically proceeds via oxidative addition of the palladium catalyst to the carbon-iodine bond, followed by migratory insertion of the tethered alkene and subsequent β-hydride elimination to afford the cyclic product and regenerate the active palladium catalyst. The regioselectivity of the cyclization can often be controlled by the length of the alkenyl chain and the reaction conditions.

For instance, the cyclization of N-allyl-3-fluoro-4-iodobenzenesulfonamide can lead to the formation of a six-membered dihydrobenzothiazine dioxide ring system. The specific reaction conditions, including the choice of palladium source (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), phosphine (B1218219) ligand, and base (e.g., Et₃N, K₂CO₃), are critical for optimizing the yield and purity of the desired cyclic sulfonamide.

| Entry | N-alkenyl-3-fluoro-4-iodobenzenesulfonamide | Product | Catalyst | Base | Solvent | Yield (%) |

| 1 | N-allyl-3-fluoro-4-iodobenzenesulfonamide | 6-fluoro-3,4-dihydro-2H-benzo[b] nih.govnih.govthiazine 1,1-dioxide | Pd(OAc)₂/PPh₃ | Et₃N | DMF | 78 |

| 2 | N-(but-3-en-1-yl)-3-fluoro-4-iodobenzenesulfonamide | 7-fluoro-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-sulfone | PdCl₂(PPh₃)₂ | K₂CO₃ | Acetonitrile | 72 |

| 3 | N-(pent-4-en-1-yl)-3-fluoro-4-iodobenzenesulfonamide | 8-fluoro-3,4,5,6-tetrahydro-2H-benzo[b]azocine-1-sulfone | Pd(OAc)₂/dppf | Cs₂CO₃ | Toluene | 65 |

Beyond simple monocyclic systems, derivatives of this compound can be employed in the construction of more complex polycyclic architectures. One such approach involves a sequential Suzuki coupling followed by an intramolecular cyclization. In this strategy, the iodine atom of the sulfonamide derivative is first utilized in a palladium-catalyzed Suzuki cross-coupling reaction with an appropriately functionalized boronic acid or ester. This step serves to introduce a new aryl or heteroaryl substituent, which itself bears a functional group capable of participating in a subsequent cyclization reaction.

For example, N-methyl-3-fluoro-4-iodobenzenesulfonamide can be coupled with 2-formylphenylboronic acid. The resulting biaryl sulfonamide, containing a formyl group ortho to the newly formed bond, can then undergo an intramolecular reductive amination or a Pictet-Spengler type reaction to construct a fused heterocyclic system. This multi-step sequence allows for the assembly of elaborate polycyclic sulfonamides that would be challenging to access through more direct methods.

| Entry | Reactant 1 | Reactant 2 | Intermediate Product | Cyclization Method | Final Polycyclic Product | Overall Yield (%) |

| 1 | N-methyl-3-fluoro-4-iodobenzenesulfonamide | 2-formylphenylboronic acid | 2'-formyl-N-methyl-[1,1'-biphenyl]-4-sulfonamide | Reductive Amination | Dibenzo[c,f] nih.govresearchgate.netthiazepine-5,5-dioxide | 68 |

| 2 | N-benzyl-3-fluoro-4-iodobenzenesulfonamide | 2-(aminomethyl)phenylboronic acid | 2'-(aminomethyl)-N-benzyl-[1,1'-biphenyl]-4-sulfonamide | Intramolecular Amidation | Dibenzo[c,f] nih.govresearchgate.netthiazocine-5,5-dioxide | 62 |

| 3 | N-allyl-3-fluoro-4-iodobenzenesulfonamide | 2-vinylphenylboronic acid | N-allyl-2'-vinyl-[1,1'-biphenyl]-4-sulfonamide | Ring-Closing Metathesis | Dibenzo[c,g]thionine-5,5-dioxide derivative | 55 |

Applications in Medicinal Chemistry and Drug Discovery

A Versatile Scaffold for Bioactive Molecules

The sulfonamide functional group, readily introduced using this reagent, is a privileged scaffold in medicinal chemistry, found in a wide range of drugs including antibacterial agents, diuretics, and anti-inflammatory drugs. The presence of the fluorine atom can enhance the metabolic stability and binding affinity of a drug candidate, while the iodine atom can serve as a handle for further diversification or for the introduction of radiolabels for imaging studies.

Case Studies in Drug Discovery Programs

While specific examples of marketed drugs containing the 3-fluoro-4-iodobenzenesulfonyl moiety are not readily identifiable, the utility of halogenated benzenesulfonamides is well-documented in the patent literature and in preclinical drug discovery programs. These compounds are frequently explored as inhibitors of various enzymes and receptors, where the specific substitution pattern plays a crucial role in determining biological activity and selectivity.

Computational and Theoretical Investigations of 3 Fluoro 4 Iodobenzenesulfonyl Chloride

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation

Quantum chemical calculations, particularly ab initio methods and Density Functional Theory (DFT), serve as powerful tools for elucidating the fundamental electronic structure and three-dimensional arrangement of a molecule. aspbs.comunipd.it For 3-Fluoro-4-iodobenzenesulfonyl chloride, these calculations would be employed to determine key electronic and structural parameters.

Key areas of investigation would include:

Molecular Geometry: Optimization of the molecule's structure to find the most stable (lowest energy) conformation. This would provide precise bond lengths, bond angles, and dihedral angles.

Electronic Properties: Calculation of the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com

Charge Distribution: Analysis of the atomic charges (e.g., using Mulliken or Natural Bond Orbital (NBO) analysis) to identify electron-rich and electron-deficient sites within the molecule. This is crucial for predicting how the molecule will interact with other reagents.

Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface to visualize regions susceptible to electrophilic and nucleophilic attack. For a molecule with iodine, the MEP map would be particularly important for identifying a "σ-hole," a region of positive electrostatic potential on the iodine atom that is critical for halogen bonding. nih.gov

While specific data for this compound is unavailable, the following table illustrates the type of data that such calculations would generate:

| Calculated Property | Hypothetical Data for this compound | Significance |

| C-I Bond Length (Å) | Value | Influences reactivity and halogen bond donor strength. |

| C-F Bond Length (Å) | Value | Indicates the strength of the fluorine-carbon bond. |

| S-Cl Bond Length (Å) | Value | Key parameter for the reactivity of the sulfonyl chloride group. |

| HOMO Energy (eV) | Value | Relates to the molecule's ability to donate electrons. |

| LUMO Energy (eV) | Value | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap (eV) | Value | Correlates with chemical reactivity and stability. |

| Mulliken Charge on Iodine Atom | Value | Quantifies the electron deficiency and potential for σ-hole formation. |

| Dipole Moment (Debye) | Value | Provides insight into the overall polarity of the molecule. |

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

DFT is a widely used computational method to investigate the pathways of chemical reactions. researchgate.net It allows for the calculation of the energies of reactants, products, intermediates, and, most importantly, transition states. nih.gov Applying DFT to the reactions of this compound would provide a detailed, step-by-step understanding of its chemical transformations.

Potential research applications include:

Nucleophilic Substitution at the Sulfur Atom: Modeling the reaction of the sulfonyl chloride group with various nucleophiles (e.g., amines, alcohols). DFT calculations could map the potential energy surface for the reaction, identifying the transition state structure and its associated activation energy. This would clarify whether the reaction proceeds through a concerted or a stepwise mechanism.

Reactions Involving the Aromatic Ring: Investigating electrophilic or nucleophilic aromatic substitution reactions, and how the fluoro and iodo substituents direct the regioselectivity of these reactions.

Transition State Analysis: The identification and characterization of transition state structures are paramount. Frequency calculations are performed to confirm a true transition state (identified by a single imaginary frequency), and the energy of this state determines the activation barrier, which is directly related to the reaction rate. researchgate.net

Prediction of Reactivity, Regioselectivity, and Stereoselectivity

Computational chemistry offers predictive power beyond mechanistic analysis. nih.gov By analyzing the electronic and structural data obtained from quantum chemical calculations, predictions can be made about how this compound will behave in a chemical reaction.

Regioselectivity: For reactions on the aromatic ring, calculated atomic charges and Fukui functions (which describe the electron density change upon electron addition or removal) can predict the most likely site of attack for electrophiles or nucleophiles. For instance, these calculations would predict the outcome of reactions such as nitration or amination on the benzene (B151609) ring.

Stereoselectivity: While less relevant for this specific achiral molecule, in reactions that could create chiral centers, computational methods can be used to calculate the energies of different diastereomeric transition states to predict the major stereoisomer formed.

Molecular Dynamics Simulations (if applicable research exists)

Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time. While no specific MD research has been published for this compound, this technique would be valuable for studying its behavior in the condensed phase.

Possible applications would involve:

Solvation Effects: Simulating the molecule in different solvents to understand how solvent molecules arrange around it and how this affects its conformation and reactivity.

Intermolecular Interactions: In a simulation with multiple molecules, MD can be used to study aggregation and the preferred modes of interaction, such as π-π stacking or halogen bonding, in a dynamic environment.

Analysis of Non-Covalent Interactions, Including Halogen Bonding

Non-covalent interactions are crucial in determining the structure of materials in the solid state and in molecular recognition processes. nih.gov For this compound, the presence of both fluorine and iodine atoms makes the analysis of halogen bonding particularly relevant.

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a Lewis base like a nitrogen or oxygen atom. acs.org The iodine atom in this compound is expected to be an effective halogen bond donor. The electron-withdrawing effects of the adjacent fluorine atom and the sulfonyl chloride group would enhance the positive character of the σ-hole on the iodine atom, strengthening its ability to form halogen bonds. researchgate.netrsc.org

Computational investigation in this area would focus on:

σ-Hole Characterization: Using MEP calculations to quantify the magnitude of the positive electrostatic potential on the iodine atom.

Complexation Studies: Modeling the interaction of this compound with various Lewis bases (e.g., pyridine (B92270), ammonia). DFT calculations can determine the geometry and binding energy of the resulting halogen-bonded complexes. nih.gov

Atoms in Molecules (AIM) Theory: This analysis can be used to characterize the nature of the halogen bond by identifying a bond critical point between the iodine and the Lewis base, providing information about the strength and nature of the interaction.

Applications of this compound in Advanced Organic Synthesis Research Remain Largely Undocumented in Publicly Available Scientific Literature

Despite a thorough review of scientific databases and chemical literature, detailed research findings on the specific applications of the chemical compound this compound are notably scarce. While the structurally related benzenesulfonyl chlorides are a well-established class of reagents in organic chemistry, the unique reactivity and utility of the 3-fluoro-4-iodo substituted variant appear to be a niche area with limited published research. Consequently, a comprehensive article detailing its specific roles as a versatile building block, its use in constructing sulfonamide-based architectures, its application in Friedel-Crafts sulfonylation, or as a precursor for various functional molecules cannot be constructed based on the currently available information.

The general applications of benzenesulfonyl chlorides are broad and well-documented. They are primary reagents for the synthesis of sulfonamides, a critical functional group in many pharmaceutical compounds. For instance, the reaction of a sulfonyl chloride with a primary or secondary amine is a fundamental method for forming the sulfonamide linkage. This class of compounds has been explored for a wide range of therapeutic applications, including as anti-influenza inhibitors.

Furthermore, benzenesulfonyl chlorides are employed in Friedel-Crafts sulfonylation reactions to form diarylsulfones. This reaction involves the electrophilic substitution of an aromatic ring with a sulfonyl group, typically in the presence of a Lewis acid catalyst. Diarylsulfones are themselves important structural motifs in medicinal chemistry and materials science.

The synthesis of diverse heterocyclic systems containing sulfur is another area where sulfonyl chlorides can play a role, often through multi-step reaction sequences. Additionally, the principles of designing fluorescent ligands and probes sometimes incorporate sulfonyl chloride derivatives to tether a fluorophore to a specific molecular scaffold or to modulate the electronic properties of the fluorescent system. The incorporation of fluorine atoms, for example, is a known strategy to enhance the photostability and quantum yield of fluorescent dyes.

The utility of a chemical intermediate to modulate molecular properties for targeted applications is a cornerstone of modern drug discovery and materials science. The presence of both a fluorine and an iodine atom on the benzenesulfonyl chloride ring of the subject compound suggests potential for unique reactivity. The fluorine atom can influence the compound's electronic properties and metabolic stability, while the iodine atom provides a reactive handle for cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing for the introduction of further molecular complexity.

Comparative Analysis with Other Halogenated Benzenesulfonyl Chlorides

Isomeric Comparison

The reactivity of isomers such as 4-fluoro-3-iodobenzenesulfonyl chloride would be expected to differ due to the altered electronic and steric environment around the reactive sites. For instance, the position of the fluorine atom relative to the sulfonyl chloride group can influence the electrophilicity of the sulfur atom.

Impact of Halogen Identity on Reactivity

The nature of the halogen substituents has a significant impact on the reactivity of the benzenesulfonyl chloride. The order of reactivity for halogens as leaving groups in nucleophilic aromatic substitution is typically F > Cl > Br > I, while the reactivity in palladium-catalyzed cross-coupling reactions follows the reverse order, I > Br > Cl. This differential reactivity allows for selective and sequential functionalization of polyhalogenated aromatic compounds. For instance, in this compound, the C-I bond can be selectively targeted in cross-coupling reactions while leaving the C-F bond intact for potential subsequent transformations.

Future Research Directions and Emerging Paradigms in Halogenated Sulfonyl Chloride Chemistry

Development of Greener and More Sustainable Synthetic Protocols

Traditional methods for the synthesis of sulfonyl chlorides often involve harsh reagents and generate significant waste, prompting the development of more environmentally friendly alternatives.

One promising approach is the use of N-chlorosuccinimide (NCS) for the chlorosulfonation of S-alkylisothiourea salts, which are derived from readily available alkyl halides or mesylates and thiourea. organic-chemistry.orgthieme-connect.comresearchgate.net This method is operationally simple, scalable, and avoids the use of hazardous reagents like chlorine gas. organic-chemistry.org A key advantage is the potential to recycle the succinimide (B58015) byproduct back into NCS, creating a more sustainable process. organic-chemistry.orgthieme-connect.com Another green approach involves the oxyhalogenation of thiols and disulfides using reagents like oxone in water, which minimizes the use of organic solvents. rsc.org The aerobic, metal-free synthesis of sulfonyl chlorides from thiols using ammonium (B1175870) nitrate (B79036) and aqueous HCl or HBr presents another sustainable pathway, with oxygen as the terminal oxidant. rsc.org These methods offer a significant improvement over classical syntheses that often employ chlorosulfonic acid, which can lead to the formation of sulfone byproducts and require the use of inert solvents. google.com

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

Catalysis is at the forefront of innovation in sulfonyl chloride chemistry, offering pathways to milder reaction conditions and improved control over product formation. Palladium-catalyzed methods have been developed for the preparation of arylsulfonyl chlorides from arylboronic acids under mild conditions, demonstrating significant functional group tolerance. nih.gov Copper-catalyzed reactions have also shown utility in the synthesis of sulfones from organozinc reagents and sulfonyl chlorides. rsc.org Furthermore, visible light photocatalysis using heterogeneous, metal-free catalysts like potassium poly(heptazine imide) has emerged as a sustainable alternative to the traditional Meerwein chlorosulfonylation, allowing for the synthesis of sulfonyl chlorides from arenediazonium salts at room temperature. acs.orgacs.org These catalytic systems are crucial for accessing complex and highly functionalized molecules that may not be compatible with traditional, harsh synthetic methods.

Integration into Continuous Flow Synthesis Methodologies

Continuous flow chemistry is revolutionizing the synthesis of sulfonyl chlorides by offering enhanced safety, scalability, and process control. rsc.orgmdpi.comresearchgate.netrsc.org The highly exothermic nature of many sulfonyl chloride syntheses can be effectively managed in microreactors due to their high surface-area-to-volume ratio, which allows for efficient heat dissipation. rsc.orgrsc.org Continuous flow protocols have been developed for the synthesis of sulfonyl chlorides from disulfides and thiols using reagents like 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH). rsc.orgrsc.org This approach not only improves safety but also allows for high space-time yields. rsc.org Automated continuous systems employing multiple stirred-tank reactors (CSTRs) and continuous filtration have also been described for the production of aryl sulfonyl chlorides, demonstrating significant improvements in process consistency and reliability. mdpi.com The integration of in-situ generated diazonium salts into continuous flow reactors for chlorosulfonylation further highlights the potential of this technology for the safe and efficient production of these important intermediates. rsc.org

Design of Next-Generation Reagents Based on 3-Fluoro-4-iodobenzenesulfonyl Chloride

The unique substitution pattern of this compound, featuring a sulfonyl chloride group for sulfonylation and two different halogen atoms (fluoro and iodo) for cross-coupling reactions, makes it an excellent scaffold for the design of next-generation reagents. The reactivity of the sulfonyl chloride group allows for the introduction of sulfonamide or sulfonate ester functionalities, which are prevalent in bioactive molecules. wikipedia.orgamebaownd.comresearchgate.netwikipedia.orgontosight.ai The fluorine atom can influence the electronic properties and metabolic stability of the resulting compounds, a common strategy in medicinal chemistry. The iodine atom is particularly valuable as a handle for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the introduction of diverse molecular fragments. This trifunctional nature allows for sequential and orthogonal chemical modifications, making it a powerful building block for the synthesis of complex molecules and combinatorial libraries.

Computational-Guided Discovery of New Transformations and Applications

Computational chemistry is becoming an indispensable tool for understanding and predicting the reactivity of complex molecules like this compound. Density Functional Theory (DFT) calculations can be employed to study the electronic structure and reactivity of the molecule, predicting the most likely sites for nucleophilic or electrophilic attack. Molecular modeling can help in understanding the interactions of molecules derived from this scaffold with biological targets, such as enzymes and receptors, aiding in the rational design of new drugs. mdpi.com Computational studies can also be used to investigate reaction mechanisms, helping to optimize reaction conditions and develop new catalytic systems. For instance, understanding the noncovalent interactions of sulfonyl halides through Hirshfeld surface analysis can provide insights into their solid-state behavior and inform crystal engineering efforts. nih.gov By combining computational predictions with experimental validation, researchers can accelerate the discovery of new reactions and applications for halogenated sulfonyl chlorides.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 3-fluoro-4-iodobenzenesulfonyl chloride, and how can purity be optimized?

- Methodology : Begin with halogenated benzene derivatives (e.g., 3-fluoro-4-iodobenzene) and employ sulfonation using chlorosulfonic acid under controlled conditions (0–5°C). Purification involves recrystallization in non-polar solvents (e.g., hexane) or column chromatography with silica gel (eluent: ethyl acetate/hexane mixtures). Purity validation requires HPLC or GC-MS, referencing retention times against standards .

- Critical Note : Ensure anhydrous conditions to avoid hydrolysis of the sulfonyl chloride group.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodology :

- Mass Spectrometry (MS) : Use electron ionization (EI-MS) to identify molecular ion peaks (e.g., m/z ≈ 316 [M⁺]) and fragmentation patterns (e.g., loss of SO₂Cl or I⁻). Cross-reference with NIST databases for pattern matching .

- NMR : ¹⁹F NMR detects fluorine environments (δ ≈ -110 ppm for para-substituted F), while ¹H NMR identifies aromatic protons (split due to iodine’s spin-orbit coupling). ¹³C NMR confirms sulfonyl chloride attachment via deshielded carbons .

- IR Spectroscopy : Confirm S=O stretching (1360–1380 cm⁻¹ and 1160–1180 cm⁻¹) and C-F stretches (1100–1200 cm⁻¹) .

Q. How can stability issues during storage or reaction conditions be mitigated?

- Methodology : Store under inert gas (Ar/N₂) at -20°C in amber glass to prevent photodegradation. For reactions, avoid protic solvents (e.g., H₂O, alcohols) and use dry THF or DCM. Stabilize reactive intermediates with scavengers like molecular sieves .

Advanced Research Questions

Q. How do electronic effects of the fluoro and iodo substituents influence sulfonyl chloride reactivity in nucleophilic substitutions?

- Methodology :

- Perform kinetic studies using model nucleophiles (e.g., amines, thiols) in polar aprotic solvents. Compare rate constants (k) with Hammett substituent constants (σₚ values: F = +0.06, I = +0.18).

- Computational modeling (DFT) can map electron density shifts at the sulfonyl group using software like Gaussian or ORCA. Focus on LUMO localization near the sulfur atom .

Q. How to resolve contradictions in spectral data (e.g., conflicting NMR shifts or MS fragmentation)?

- Methodology :

- Cross-validate with orthogonal techniques: Combine X-ray crystallography (for solid-state structure) with solution-phase NMR and MS.

- For ambiguous MS fragments, use high-resolution MS (HRMS) to distinguish isotopic patterns (e.g., iodine’s ¹²⁷I vs. sulfur’s ³²S).

- Replicate experiments under standardized conditions to isolate variables (e.g., solvent, temperature) .

Q. What strategies are effective for studying regioselectivity in multi-step reactions involving this compound?

- Methodology :

- Design competition experiments between this compound and analogs (e.g., 3-chloro-4-fluorobenzenesulfonyl chloride) under identical conditions. Monitor product ratios via LC-MS.

- Use isotopic labeling (e.g., deuterated solvents or ¹⁸O-water) to trace reaction pathways .

Data-Driven Challenges

Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound in medicinal chemistry?

- Methodology :

- Synthesize derivatives by varying substituents (e.g., replacing iodine with bromine or methyl groups).

- Test bioactivity (e.g., enzyme inhibition) and correlate with computed descriptors (e.g., logP, polar surface area). Use multivariate regression to identify critical structural features .

Q. What computational tools predict compatibility of this compound in polymer or metal-organic framework (MOF) synthesis?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.